molecular formula C12H21NO B1527148 [1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine CAS No. 1338495-06-9

[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine

Cat. No. B1527148
M. Wt: 195.3 g/mol
InChI Key: HSEUBOQRMZTHEV-UHFFFAOYSA-N
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Description

“[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine” is a chemical compound . It is used in organic synthesis and medicinal chemistry as an intermediate . The compound contains a tetrahydro-2H-pyran-4-yl group .


Synthesis Analysis

The synthesis of related compounds involves the reaction of the ketone carbonyl group in 1-(tetrahydro-2H-pyran-4-yl)ethanone with Wittig reagents to prepare various poly-substituted olefin compounds . Additionally, the ketone carbonyl group can be reduced to a hydroxyl group by appropriate reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine” are not explicitly provided in the search results .

Scientific Research Applications

Synthesis Techniques

  • Novel synthesis methods for fluorinated heterocyclic compounds, potentially attractive for various applications, have been developed using a series of reactions including Michael addition and Mannich reaction. These methods provide access to functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides (Revanna et al., 2013).

Chemical Transformations

  • Allyl amines and pyrazoles can be obtained through the hydrazinolysis of 2-ketoaziridines, offering a versatile method for the transformation of a variety of aziridines into diversified linear or cyclic products (Chen, Sasaki, & Yudin, 2006).

Protective Agents

  • Allyl tetrahydropyranyl ether (ATHPE) has been identified as a versatile protecting reagent for alcohols and thiols, showcasing utility under mild and neutral conditions and compatibility with various functional groups (Kumar et al., 2010).

Catalysis and Organic Synthesis

  • Novel cationic N-heterocyclic carbene (NHC) palladium complexes have been synthesized and characterized, demonstrating their efficacy in promoting the rapid and selective combination of 1,3-butadiene and amine into telomers (Viciu et al., 2003).

Amination Techniques

  • A method for the synthesis of α,α-disubstituted α-amino acids using allyl cyanate-to-isocyanate rearrangement has been developed, which has been successfully applied in the synthesis of bioactive peptides (Szcześniak, Pieczykolan, & Stecko, 2016).

Gene Carrier Applications

  • Guanidinylated poly(allyl amine) has been synthesized and used as a gene carrier. It exhibits good plasmid condensation and protection ability, showing decreased cytotoxicity compared to other carriers (Yu et al., 2009).

properties

IUPAC Name

4-(oxan-4-yl)hepta-1,6-dien-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-3-7-12(13,8-4-2)11-5-9-14-10-6-11/h3-4,11H,1-2,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEUBOQRMZTHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C1CCOCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201675
Record name 2H-Pyran-4-methanamine, tetrahydro-α,α-di-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine

CAS RN

1338495-06-9
Record name 2H-Pyran-4-methanamine, tetrahydro-α,α-di-2-propen-1-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338495-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-methanamine, tetrahydro-α,α-di-2-propen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine
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[1-Allyl-1-(tetrahydro-2H-pyran-4-yl)but-3-en-1-yl]amine

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